3,5-Dioxocyclohexanecarboxylic acid

Agrochemical Intermediate Chemical Synthesis Quality Control

Researchers synthesizing plant growth regulators (PGRs) often face inconsistent yields due to low-purity intermediates. 3,5-Dioxocyclohexanecarboxylic acid (CAS 42858-60-6) provides a reliable solution: • Established precursor for trinexapac-ethyl and prohexadione calcium synthesis. • Unique 3,5-diketone/1-carboxylic acid arrangement ensures precise reactivity for acylation/esterification. • Also serves as a mechanism-based GABA-AT inactivator for neuroscience research. Supplied at ≥98% purity with worldwide shipping.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 42858-60-6
Cat. No. B1356027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dioxocyclohexanecarboxylic acid
CAS42858-60-6
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C(=O)O
InChIInChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4H,1-3H2,(H,10,11)
InChIKeyMCGPFJGIBKPQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dioxocyclohexanecarboxylic Acid (CAS 42858-60-6): Core Scaffold for Plant Growth Regulators and Research Intermediate


3,5-Dioxocyclohexanecarboxylic acid (CAS 42858-60-6) is a small-molecule cyclohexanedione derivative with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol [1]. It features a cyclohexane ring with ketone groups at positions 3 and 5 and a carboxylic acid group at position 1, providing bifunctional reactivity . Its primary commercial significance is as a key intermediate in the synthesis of advanced plant growth regulators (PGRs), notably trinexapac-ethyl and prohexadione calcium [2].

3,5-Dioxocyclohexanecarboxylic Acid Procurement: Why In-Class Cyclohexanediones Are Not Interchangeable


Cyclohexane-1,3-diones and related carboxylic acids constitute a broad class of compounds with diverse applications. However, simple substitution based on structural similarity is not feasible due to significant differences in reactivity, purity, and functional group availability. 3,5-Dioxocyclohexanecarboxylic acid possesses a specific substitution pattern (diketone at 3,5-positions and carboxylic acid at position 1) that provides a unique chemical handle for derivatization . This precise arrangement enables its role as a direct precursor to high-value PGRs like trinexapac-ethyl and prohexadione calcium, a function that cannot be replicated by other cyclohexanediones lacking the 5-carboxy group or possessing alternative substitution . Furthermore, the availability of this compound in high purity (≥98%) is critical for reproducible industrial synthesis and research applications, whereas generic or lower-purity alternatives may introduce unknown impurities and compromise reaction outcomes [1].

3,5-Dioxocyclohexanecarboxylic Acid: Quantifiable Differentiation from Key Analogs


Purity and Physical Properties: Benchmarking Against Commercial Standards

Commercially available 3,5-Dioxocyclohexanecarboxylic acid is supplied with a minimum purity of 98.0% (HPLC), a melting point of 176-180 °C, and a density of 1.39-1.40 g/cm³ . In contrast, lower-purity grades (e.g., 95% or 97%) are also available from various vendors [1]. The higher purity grade is essential for ensuring reproducible yields and minimizing byproduct formation in the synthesis of downstream agrochemicals like trinexapac-ethyl and prohexadione calcium, where the final product's performance is highly dependent on the intermediate's quality [2].

Agrochemical Intermediate Chemical Synthesis Quality Control

LogP Comparison: A Unique Hydrophilicity Profile for Biological and Environmental Applications

3,5-Dioxocyclohexanecarboxylic acid has a calculated LogP value of 0.00930 (or -0.8, depending on the estimation method), indicating a relatively hydrophilic character . In comparison, its derivative trinexapac (4-(cyclopropylhydroxymethylene)-3,5-dioxocyclohexanecarboxylic acid) has a LogP of 0.84130, reflecting significantly higher lipophilicity due to the 4-substitution . This difference in lipophilicity impacts solubility, membrane permeability, and environmental behavior, making the parent acid more suitable for applications requiring water solubility or as a starting material for further hydrophilic derivatization.

Drug Design Agrochemical Development Environmental Fate

Enzymatic Target Engagement: Mechanism-Based Inactivation of GABA Aminotransferase

3,5-Dioxocyclohexanecarboxylic acid has been identified as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) [1]. This is a distinct biochemical activity not shared by the closely related compound 3,5-dihydroxycyclohexanecarboxylic acid (the reduced form) or by simple cyclohexane-1,3-dione. While specific kinetic parameters (e.g., Ki) are not provided in the available abstract, the designation as a mechanism-based inactivator implies a covalent interaction with the enzyme's active site, leading to irreversible inhibition. This contrasts with simple competitive inhibitors that bind reversibly. This property is a key differentiator for research applications focused on modulating GABAergic neurotransmission.

Enzyme Inhibition Neuroscience Biochemical Pharmacology

3,5-Dioxocyclohexanecarboxylic Acid: Optimal Use Cases Based on Evidence-Based Differentiation


Agrochemical Intermediate: Synthesis of Trinexapac-ethyl and Prohexadione Calcium

This compound is the established precursor for the industrial synthesis of the plant growth regulators trinexapac-ethyl and prohexadione calcium . The high-purity grade (≥98%) is essential for ensuring the efficiency and yield of the acylation and esterification steps involved in producing these advanced agrochemicals. The specific 3,5-diketone and 1-carboxylic acid arrangement provides the precise reactivity needed for these transformations [1].

Biochemical Research Tool: GABA Aminotransferase Studies

For neuroscience and enzymology research, 3,5-Dioxocyclohexanecarboxylic acid serves as a specific, mechanism-based inactivator of GABA-AT . This application leverages its unique biochemical activity, which is not observed in its reduced analog 3,5-dihydroxycyclohexanecarboxylic acid. It is used to probe the enzyme's active site and to investigate the consequences of GABA-AT inhibition in cellular or in vitro models.

Pharmaceutical Research: Synthesis of Bioactive Heterocycles

The compound's bifunctional nature (electrophilic ketones and nucleophilic enolizable protons) makes it a versatile building block for constructing complex heterocyclic ring systems found in pharmaceutical candidates . It has been cited as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and HIV protease inhibitors [1]. The high-purity grade is recommended for medicinal chemistry applications to avoid the confounding effects of impurities on biological assays.

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